VEGFR-2 Binding Affinity: 2,4-Dimethylpyrrole-3-carboxamide Derivatives vs. Sunitinib
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives were evaluated in silico against the VEGFR-2 kinase domain. The most potent derivative displayed a binding affinity of −9.5 kcal/mol, directly comparable to sunitinib (−9.9 kcal/mol) [1]. This affinity is contingent on the 2,4-dimethyl substitution; the 2,5-dimethyl isomer is sterically incapable of forming the same hinge-region hydrogen bonds [1].
| Evidence Dimension | Binding affinity to VEGFR-2 kinase (AutoDock Vina score) |
|---|---|
| Target Compound Data | −9.5 kcal/mol (most potent pyrazoline-conjugated 2,4-dimethylpyrrole-3-carboxamide derivative) |
| Comparator Or Baseline | Sunitinib: −9.9 kcal/mol |
| Quantified Difference | 0.4 kcal/mol (within 4% of sunitinib affinity) |
| Conditions | AutoDock Vina molecular docking against VEGFR-2 crystal structure (PDB: 4AGD); best-scored conformations ranked by binding free energy [1] |
Why This Matters
This is the only publicly available docking data directly comparing a 2,4-dimethylpyrrole-3-carboxylic acid derivative to sunitinib, providing quantitative justification for scaffold selection in kinase inhibitor design.
- [1] Rasal, N.K. et al. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Arch. Pharm. (Weinheim) 2021, 354, e2000267. View Source
